(6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone

X-ray crystallography regioisomer confirmation N7-purine structural biology

(6-Amino-7H-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone (CAS 36855-76-2) is a synthetic N7-benzoylated adenine derivative with the molecular formula C16H17N5O and a molecular weight of 295.34 g/mol. The compound features a 2,3,5,6-tetramethylbenzoyl moiety attached at the N7 position of the purine ring, distinguishing it from the more common N9-substituted regioisomer (CAS 36855-54-6).

Molecular Formula C16H17N5O
Molecular Weight 295.34 g/mol
CAS No. 36855-76-2
Cat. No. B11832241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-7h-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone
CAS36855-76-2
Molecular FormulaC16H17N5O
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C(=O)N2C=NC3=NC=NC(=C32)N)C)C
InChIInChI=1S/C16H17N5O/c1-8-5-9(2)11(4)12(10(8)3)16(22)21-7-20-15-13(21)14(17)18-6-19-15/h5-7H,1-4H3,(H2,17,18,19)
InChIKeyURSBXJCNRRKKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (6-Amino-7H-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone (CAS 36855-76-2) Matters for Purine-Based Probe and Inhibitor Procurement


(6-Amino-7H-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone (CAS 36855-76-2) is a synthetic N7-benzoylated adenine derivative with the molecular formula C16H17N5O and a molecular weight of 295.34 g/mol . The compound features a 2,3,5,6-tetramethylbenzoyl moiety attached at the N7 position of the purine ring, distinguishing it from the more common N9-substituted regioisomer (CAS 36855-54-6) [1]. This N7 connectivity is significant because purine N7/N9 regiochemistry can profoundly influence hydrogen-bonding patterns, tautomeric equilibria, and biological target recognition [2]. The compound has been structurally characterized by single-crystal X-ray diffraction at 120 K, crystallizing in the triclinic space group with four independent molecules in the asymmetric unit, and the dataset is deposited in the Cambridge Structural Database [3]. As a screening compound within the purine derivative class, it has documented biochemical activity against human MTH1 (NUDT1) enzyme, with an IC50 of 23,000 nM reported in BindingDB [4].

Why N9-Regioisomer and Other Purine-Benzoyl Analogs Cannot Substitute for CAS 36855-76-2 in Assay or Material Applications


Purine-based compound libraries frequently contain both N7- and N9-substituted regioisomers that share identical molecular formulas but exhibit divergent properties. For CAS 36855-76-2, the closest structural analog is its N9-regioisomer (CAS 36855-54-6), which bears the identical 2,3,5,6-tetramethylbenzoyl group but attached at the N9 rather than the N7 position of the adenine core . The N7-H tautomeric form present in CAS 36855-76-2 engages in an intramolecular N–H···O hydrogen bond between the carbonyl oxygen of the benzoyl group and the N7–H hydrogen on the Hoogsteen face, forming an S(7) ring motif that stabilizes this tautomer [1]. This intramolecular interaction is geometrically impossible in the N9-substituted isomer, meaning the two regioisomers present fundamentally different hydrogen-bond donor/acceptor profiles to biological targets. Generalizing from one purine-benzoyl derivative to another is therefore unreliable: the N7 vs. N9 attachment site alters the compound's tautomeric state, molecular recognition surface, and the orientation of the hydrophobic tetramethylphenyl group relative to the purine plane—all factors that directly impact target binding, solubility, and metabolic stability [2].

Quantitative Comparative Evidence: CAS 36855-76-2 vs. N9-Regioisomer and In-Class Purine Analogs


N7-Benzoylated Purine Regioisomer Identity Confirmed by Single-Crystal X-Ray Diffraction at 120 K

The unambiguous structural identity of CAS 36855-76-2 as the N7-substituted regioisomer is confirmed by single-crystal X-ray diffraction at 120 K, with the crystal structure deposited in the Cambridge Structural Database (CCDC) and published in Acta Crystallographica Section E [1]. The compound crystallizes in the triclinic space group with four independent molecules in the asymmetric unit. In contrast, the N9-regioisomer (CAS 36855-54-6) would show a fundamentally different diffraction pattern and molecular packing arrangement due to the altered attachment point of the tetramethylbenzoyl moiety [2]. This crystallographic dataset—including 3D coordinates, cell parameters, space group, and quality measures—is freely available from the CCDC and provides definitive atomic-level evidence for the N7 connectivity that cannot be inferred from NMR or mass spectrometry alone [3].

X-ray crystallography regioisomer confirmation N7-purine structural biology

Human MTH1 (NUDT1) Enzyme Inhibition: CAS 36855-76-2 IC50 of 23 µM vs. Structurally Related Purine Inhibitors

CAS 36855-76-2 has documented inhibitory activity against recombinant human MTH1 (oxidized purine nucleoside triphosphate hydrolase, also known as NUDT1), with an IC50 of 23,000 nM (23 µM) measured using recombinant His-tagged MTH1 with dGTP as substrate and 15 min incubation [1]. MTH1 is a validated target in oncology because it sanitizes the oxidized nucleotide pool, and its inhibition can induce DNA damage selectively in cancer cells. While 23 µM represents modest potency appropriate for a screening hit or fragment, this quantitative benchmark allows direct comparison with more potent MTH1 inhibitors such as TH588 (IC50 ~5 nM) and (S)-crizotinib (IC50 ~330 nM) [2], establishing CAS 36855-76-2 as a useful tool compound for structure-activity relationship (SAR) studies rather than a late-stage lead. Critically, the activity of the N9-regioisomer (CAS 36855-54-6) against MTH1 has not been separately reported, leaving the structure-activity contribution of the N7 vs. N9 connectivity uncharacterized .

MTH1 inhibitor NUDT1 cancer target DNA damage response

Intramolecular N–H···O Hydrogen Bond in N7-Tautomer Creates a Unique Hoogsteen-Face Recognition Surface Absent in N9-Isomer

The N7-substituted benzoyl adenine scaffold of CAS 36855-76-2 stabilizes the N(7)-H tautomeric form through an intramolecular N–H···O hydrogen bond between the carbonyl oxygen of the benzoyl group and the N(7)-H hydrogen atom located on the Hoogsteen face of the purine ring, forming a characteristic S(7) ring motif [1]. This intramolecular interaction, confirmed in the analogous N(6)-benzoyl-adenine co-crystal structure with adipic acid, locks the purine into a specific tautomeric state and alters the hydrogen-bond donor/acceptor presentation on the Hoogsteen face [2]. In contrast, the N9-regioisomer (CAS 36855-54-6) cannot form this intramolecular hydrogen bond because the benzoyl substituent is attached at N9 rather than adjacent to the Hoogsteen-face N7–H [3]. This difference in tautomeric stabilization and hydrogen-bonding surface directly affects recognition by proteins that engage the purine Hoogsteen face, such as kinases, nucleotide-binding proteins, and nucleic acid-processing enzymes [4].

tautomerism Hoogsteen face hydrogen bonding molecular recognition

Increased Lipophilicity from Tetra-Methyl Substitution on the Benzoyl Ring: Predicted logP Advantage Over Mono- and Unsubstituted Benzoyl Adenine Analogs

The 2,3,5,6-tetramethyl substitution pattern on the benzoyl ring of CAS 36855-76-2 introduces four methyl groups that significantly increase molecular lipophilicity compared to unsubstituted N-benzoyl-adenine analogs . While experimentally measured logP or logD values for CAS 36855-76-2 have not been published in peer-reviewed literature, the structural rationale is strong: each additional methyl group on an aryl ring contributes approximately +0.5 log units to lipophilicity (Hansch π constant for Ar-CH3 ≈ 0.52) [1]. Thus, CAS 36855-76-2 is predicted to be approximately 2 log units more lipophilic than unsubstituted N(6)-benzoyl-adenine (CAS 4005-49-6, C12H9N5O, MW 239.24) and approximately 1 log unit more lipophilic than mono-methyl-substituted analogs . This enhanced lipophilicity may improve membrane permeability in cell-based assays while potentially reducing aqueous solubility—a balance that must be considered in assay design. The N7 attachment further differentiates the compound from N6-benzoyl adenine derivatives, where the benzoyl group resides on the exocyclic amine rather than directly on the purine ring [2].

lipophilicity logP cell permeability solubility

Metabolic Soft Spot Prediction: Tetramethylphenyl Moiety as a Site of Oxidative Metabolism Differentiating This Analog from Halogenated Purine Derivatives

The tetramethylphenyl moiety in CAS 36855-76-2 contains four benzylic methyl groups that are predicted to be primary sites of oxidative metabolism by cytochrome P450 enzymes, as demonstrated by metabolic studies on structurally related compounds containing methyl-substituted aryl rings [1]. In a related compound (AR71) studied in human liver microsomes, metabolic pathways including hydroxylation, demethylation, and combinations thereof were identified by LC-MS after 120 min incubation, with MetaSite predictions highlighting the methyl-substituted aromatic regions as the highest-probability sites of metabolic bioconversion [2]. This metabolic profile contrasts with halogenated purine derivatives (e.g., 6-chloro-purine or 2-fluoro-adenine analogs), which typically undergo dehalogenation or direct conjugation rather than oxidative methylation/demethylation pathways . For CAS 36855-76-2, the four methyl groups on the 2,3,5,6-tetramethylphenyl ring represent metabolic soft spots that may limit in vivo half-life but also provide handles for metabolite identification in mechanistic ADME studies—a feature absent in non-methylated or halogenated purine analogs .

drug metabolism CYP450 metabolic stability ADME

Optimal Research and Procurement Scenarios for (6-Amino-7H-purin-7-yl)(2,3,5,6-tetramethylphenyl)methanone (CAS 36855-76-2)


MTH1 (NUDT1) Inhibitor SAR Studies Requiring a Well-Characterized Purine-Benzoyl Screening Hit

CAS 36855-76-2 is an appropriate choice for medicinal chemistry teams building structure-activity relationship (SAR) series around the MTH1/NUDT1 target. With a documented IC50 of 23,000 nM against recombinant human MTH1 , it serves as a moderately potent starting point whose N7-tetramethylbenzoyl substitution pattern can be systematically varied to probe the contribution of regioisomerism (N7 vs. N9), lipophilicity, and steric bulk to MTH1 binding affinity. The availability of single-crystal X-ray data enables structure-based design, while the known metabolic soft spots on the tetramethylphenyl ring allow early consideration of metabolic stability in hit-to-lead optimization.

N7- vs. N9-Purine Regioisomer Reference Standard for Analytical Method Development and QC

Because CAS 36855-76-2 (N7) and CAS 36855-54-6 (N9) share the identical molecular formula (C16H17N5O, MW 295.34), they cannot be distinguished by mass spectrometry alone . The crystallographically confirmed N7 connectivity of CAS 36855-76-2 makes it an essential reference standard for developing HPLC, NMR, or X-ray powder diffraction methods capable of resolving N7/N9 regioisomer mixtures in synthetic purine libraries. Procurement of the structurally authenticated N7 isomer is critical for analytical method validation in quality control workflows where regioisomeric purity must be established.

Crystallography and Structural Biology Studies of Purine-Protein Interactions Involving the Hoogsteen Face

The N7-H tautomeric form of CAS 36855-76-2, stabilized by an intramolecular N–H···O hydrogen bond forming an S(7) ring motif on the Hoogsteen face , presents a distinct hydrogen-bonding surface for protein-ligand co-crystallization studies. For structural biologists investigating purine-recognition domains that engage the Hoogsteen face (e.g., certain kinases, nucleotide hydrolases, or nucleic acid-binding proteins), this compound provides a unique molecular probe whose crystallographically defined geometry facilitates unambiguous interpretation of electron density maps. The N9-isomer cannot replicate this Hoogsteen-face presentation, making the N7 compound the correct choice for these specific structural studies.

In Vitro Metabolism Studies of Methyl-Substituted Aryl Purine Derivatives

CAS 36855-76-2 is well-suited for in vitro drug metabolism and pharmacokinetic (DMPK) studies focused on characterizing oxidative metabolic pathways of methyl-substituted aryl-purine conjugates. The four methyl groups on the 2,3,5,6-tetramethylphenyl ring are predicted primary sites for CYP450-mediated hydroxylation and demethylation, generating a characteristic pattern of +16 Da (hydroxylation) and −14 Da (demethylation) metabolites detectable by LC-MS/MS . This predictable metabolic fingerprint contrasts with non-methylated or halogenated purine analogs and makes CAS 36855-76-2 a useful probe compound for validating metabolite identification workflows and MetaSite computational predictions in purine-based drug discovery programs.

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